6,7-Dimethoxy-3-thiophen-2-yl-quinoline
Description
6,7-Dimethoxy-3-thiophen-2-yl-quinoline is a quinoline derivative characterized by methoxy groups at positions 6 and 7 and a thiophene substituent at position 2. The thiophene moiety introduces sulfur-based electronic effects, which may enhance binding affinity in biological systems or alter physicochemical properties such as solubility and lipophilicity.
Properties
Molecular Formula |
C15H13NO2S |
|---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
6,7-dimethoxy-3-thiophen-2-ylquinoline |
InChI |
InChI=1S/C15H13NO2S/c1-17-13-7-10-6-11(15-4-3-5-19-15)9-16-12(10)8-14(13)18-2/h3-9H,1-2H3 |
InChI Key |
DWCZKFGISHBMCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-3-thiophen-2-yl-quinoline typically involves the construction of the quinoline ring followed by the introduction of the thiophene moiety. One common method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-3-thiophen-2-yl-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoline and thiophene derivatives, which may exhibit different chemical and biological properties .
Scientific Research Applications
6,7-Dimethoxy-3-thiophen-2-yl-quinoline has found applications in several areas of scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3-thiophen-2-yl-quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Interactions
- 6,7-Dimethoxy-2,4-diphenylquinoline: Substituents: Two phenyl groups at positions 2 and 3. Crystal Structure: Dihedral angles between phenyl rings and the quinoline core range from 56.04° to 76.25°, influencing π-π stacking and intermolecular C–H···O hydrogen bonds .
- 4-Chloro-6,7-dimethoxyquinoline: Substituents: Chlorine at position 4. Geometry: Nearly planar quinoline core with methoxy groups deviating slightly (0.02–0.08 Å) from the plane. Intramolecular C–H···Cl interactions stabilize the structure . Comparison: The electronegative chlorine atom may enhance reactivity in substitution reactions compared to the sulfur-containing thiophene group.
- 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline: Scaffold: Quinoxaline (two nitrogen atoms) with nitro and thiophene groups. Crystal Data: Monoclinic (P21/c), molecular weight 339.38 g/mol. π-π interactions between thiophene and quinoxaline rings dominate packing .
Physicochemical and Pharmacokinetic Properties
- Solubility : Thiophene-containing compounds may exhibit better aqueous solubility than purely aromatic analogues due to sulfur’s polarizability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
